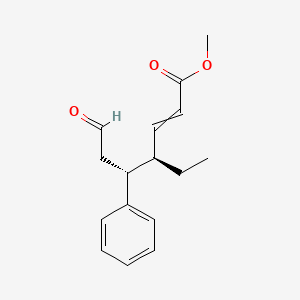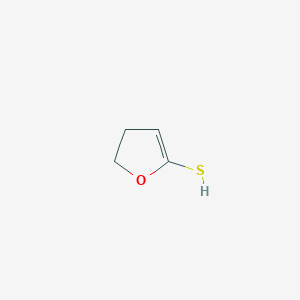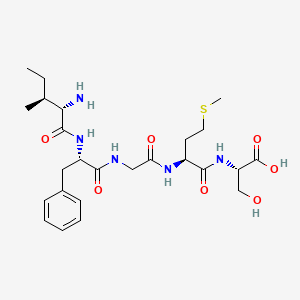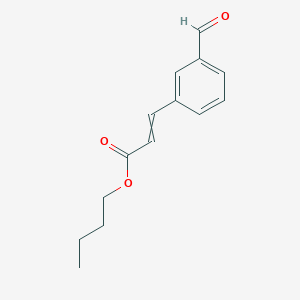
1,1'-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) is a complex organic compound characterized by its unique structure, which includes multiple ethyl groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) typically involves multi-step organic reactions. One common method includes the alkylation of a hexane derivative with triethylbenzene under controlled conditions. The reaction requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors. The conditions are optimized to maximize yield and purity, often involving high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diethylhexane: A simpler analog with fewer ethyl groups.
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(4-tert-butylbenzene): A structurally similar compound with tert-butyl groups instead of triethyl groups.
Uniqueness
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) is unique due to its specific arrangement of ethyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
824401-16-3 |
|---|---|
Fórmula molecular |
C34H54 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
5-[3,4-diethyl-4-(3,4,5-triethylphenyl)hexan-3-yl]-1,2,3-triethylbenzene |
InChI |
InChI=1S/C34H54/c1-11-25-21-29(22-26(12-2)31(25)15-5)33(17-7,18-8)34(19-9,20-10)30-23-27(13-3)32(16-6)28(14-4)24-30/h21-24H,11-20H2,1-10H3 |
Clave InChI |
KDQUKIHBYDGXRM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1CC)CC)C(CC)(CC)C(CC)(CC)C2=CC(=C(C(=C2)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)


![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)

![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)
